

# What is the binding affinity of MI-503 to menin?

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Binding Affinity of MI-503 and Menin

#### Introduction

MI-503 is a potent, selective, and orally bioavailable small-molecule inhibitor targeting the critical protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) proteins.[1][2][3] This interaction is a key driver in specific types of acute leukemias, particularly those with MLL gene rearrangements, as well as other cancers like hepatocellular carcinoma and prostate cancer.[4][5] By directly binding to menin, MI-503 competitively disrupts the menin-MLL complex, leading to the transcriptional repression of oncogenic target genes and subsequent anti-tumor effects. This guide provides a detailed overview of the binding affinity of MI-503 to menin, the experimental protocols used for its determination, and the underlying molecular mechanism.

## **Quantitative Binding Affinity Data**

The binding affinity and inhibitory potency of **MI-503** have been rigorously quantified using multiple biophysical and biochemical assays. The data consistently demonstrate that **MI-503** binds to menin with low nanomolar affinity.



| Parameter                          | Value   | Assay Method                                 | Noteworthy<br>Context                                                                    | Reference    |
|------------------------------------|---------|----------------------------------------------|------------------------------------------------------------------------------------------|--------------|
| Kd (Dissociation<br>Constant)      | 9 nM    | Isothermal<br>Titration<br>Calorimetry (ITC) | Direct<br>measurement of<br>binding affinity in<br>solution.                             | [4]          |
| Kd (Dissociation<br>Constant)      | ~10 nM  | Not Specified                                | General reference to binding affinity.                                                   | [6]          |
| Kd (Dissociation<br>Constant)      | 24 nM   | Bio-layer<br>Interferometry<br>(BLI)         | Measures association and dissociation rates; Kd is derived from these rates.             | [6]          |
| IC50 (Inhibitory<br>Concentration) | 14.7 nM | Fluorescence<br>Polarization (FP)            | Measures inhibition of the menin-MLL interaction.                                        | [1][7][8][9] |
| IC50 (Inhibitory<br>Concentration) | 33 nM   | Fluorescence<br>Polarization (FP)            | Assay utilized a bivalent MLL fragment (MLL4–43) for higher affinity measurement.        | [6]          |
| GI50 (Growth<br>Inhibition)        | 0.22 μΜ | Cell Viability<br>Assay (MTT)                | Measured in murine bone marrow cells transformed with the MLL-AF9 oncogene after 7 days. | [3][7][10]   |







Inhibition)

GI50 (Growth Cell Viability panel of human 250 - 570 nM

cell lines.

MLL leukemia

[7][10]

# Mechanism of Action: Disrupting the Menin-MLL Interaction

**Assay** 

Menin acts as a crucial scaffold protein that tethers MLL fusion proteins to chromatin. This interaction is essential for the MLL fusion protein to activate the transcription of downstream target genes, such as HOXA9 and MEIS1, which drive leukemogenesis.[5][9][10] The mechanism involves the recruitment of histone methyltransferases that deposit the H3K4me3 active chromatin mark at these gene loci.[4][11]

**MI-503** functions by occupying the MLL binding pocket on the menin protein.[2][3][10] This direct and competitive binding physically blocks the interaction between menin and the MLL fusion protein, preventing the formation of the oncogenic complex.[5][9] The dissociation of this complex from chromatin leads to a reduction in H3K4 trimethylation, transcriptional repression of HOXA9 and MEIS1, and ultimately results in the inhibition of cancer cell proliferation, induction of differentiation, and apoptosis.[4][10][11]





Click to download full resolution via product page

Mechanism of MI-503 disrupting the Menin-MLL interaction.



#### **Experimental Protocols**

The determination of **MI-503**'s binding affinity relies on several key biophysical and cellular techniques.

#### **Isothermal Titration Calorimetry (ITC)**

ITC is a gold-standard method for directly measuring the thermodynamic properties of a binding interaction. It provides the dissociation constant (Kd), stoichiometry (N), and enthalpy  $(\Delta H)$  of binding.

- Principle: ITC measures the heat released or absorbed when a ligand (MI-503) is titrated into a solution containing a macromolecule (menin).
- Methodology: The experiment is typically performed at 25 °C. A solution of MI-503 (50  $\mu$ M 100  $\mu$ M) is placed in the injection syringe, and a solution of the menin protein (5  $\mu$ M 10  $\mu$ M) is placed in the sample cell.[10] The MI-503 solution is injected into the menin solution in small, precise aliquots (e.g., 10  $\mu$ l).[10] The instrument measures the minute temperature difference between the sample and reference cells after each injection, which corresponds to the heat of interaction.
- Data Analysis: The heat change per injection is plotted against the molar ratio of MI-503 to menin. This binding isotherm is then fitted to a theoretical binding model to calculate the Kd, N, and ΔH.



Click to download full resolution via product page

Workflow for Isothermal Titration Calorimetry (ITC).



#### Fluorescence Polarization (FP) Assay

FP assays are commonly used in high-throughput screening to quantify the inhibition of a protein-protein interaction.

- Principle: The assay measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled MLL peptide tumbles rapidly in solution, resulting in low polarization. When bound to the much larger menin protein, its tumbling slows dramatically, leading to high polarization.
- Methodology:
  - A fluorescently labeled MLL peptide (e.g., FLSN\_MBM1 or FLSN-MLL4–43) is incubated with the menin protein to form a complex, establishing a high polarization signal.
  - Varying concentrations of the inhibitor (MI-503) are added to the wells.
  - MI-503 competes with the fluorescent MLL peptide for binding to menin. As MI-503 displaces the peptide, the free peptide tumbles faster, causing a decrease in the polarization signal.
- Data Analysis: The decrease in fluorescence polarization is plotted against the inhibitor concentration. The data is fitted to a dose-response curve to determine the IC50 value, which is the concentration of MI-503 required to inhibit 50% of the menin-MLL interaction.

### **Cellular Thermal Shift Assay (CETSA)**

CETSA is used to verify that a drug engages with its target protein within a cellular environment.

- Principle: Ligand binding stabilizes the target protein, increasing its resistance to heatinduced denaturation.
- Methodology: Cells (e.g., 143B osteosarcoma cells) are treated with either a vehicle (DMSO) or varying concentrations of MI-503.[11] The cells are then heated to a range of temperatures. After heating, the cells are lysed, and the amount of soluble (non-denatured) menin protein remaining is quantified by Western blot.



Data Analysis: In the presence of MI-503, menin remains soluble at higher temperatures
compared to the vehicle-treated control. This "thermal shift" confirms that MI-503 directly
binds to and stabilizes menin within the cell.[11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ChemGood [chemgood.com]
- 4. Pharmacologic inhibition of the menin-MLL interaction leads to transcriptional repression of PEG10 and blocks hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compounds could treat MLL leukemia | MDedge [mdedge.com]
- 6. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. SmallMolecules.com | MI-503 (5mg) from selleckchem | SmallMolecules.com [smallmolecules.com]
- 9. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 10. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [What is the binding affinity of MI-503 to menin?].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b609026#what-is-the-binding-affinity-of-mi-503-to-menin]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com